2-Amino-5-chloro-3-methylbenzonitrile
CAS No.: 939990-03-1
Cat. No.: VC4133355
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939990-03-1 |
---|---|
Molecular Formula | C8H7ClN2 |
Molecular Weight | 166.61 |
IUPAC Name | 2-amino-5-chloro-3-methylbenzonitrile |
Standard InChI | InChI=1S/C8H7ClN2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3H,11H2,1H3 |
Standard InChI Key | YBSPWZOHUJGGQB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)C#N)Cl |
Canonical SMILES | CC1=CC(=CC(=C1N)C#N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Amino-5-chloro-3-methylbenzonitrile belongs to the benzonitrile family, characterized by a benzene ring substituted with a nitrile group. Its IUPAC name is 2-amino-5-chloro-3-methylbenzonitrile, and its structure is defined by the following features:
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Amino group (-NH): Located at the 2-position, this group enhances reactivity in electrophilic substitution and serves as a site for derivatization.
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Chloro group (-Cl): Positioned at the 5-position, it influences electronic effects and steric hindrance.
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Methyl group (-CH): At the 3-position, it modulates solubility and stability.
The compound’s canonical SMILES is CC1=CC(=CC(=C1N)C#N)Cl
, and its InChIKey is YBSPWZOHUJGGQB-UHFFFAOYSA-N
. X-ray crystallography data are unavailable, but analogous structures suggest a planar aromatic ring with substituents in orthogonal positions to minimize steric clashes.
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 166.61 g/mol | |
CAS Registry Number | 939990-03-1 | |
SMILES | CC1=CC(=CC(=C1N)C#N)Cl |
Synthesis and Manufacturing
Synthetic Routes
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Nitration: Introduction of a nitro group to a methyl-substituted benzene derivative.
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Reduction: Conversion of the nitro group to an amino group via catalytic hydrogenation.
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Chlorination: Electrophilic substitution to introduce chlorine at the 5-position.
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Cyanidation: Conversion of a carboxylic acid or halide to a nitrile group.
A patent describing the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid provides insights into potential adaptations. For example, using m-toluic acid as a starting material, nitration with 60–75% nitric acid yields 2-nitro-3-methylbenzoic acid, which is then reduced to 2-amino-3-methylbenzoic acid. Subsequent chlorination with dichlorohydantoin and benzoyl peroxide introduces the chlorine substituent . Adapting this route to introduce a nitrile group would require additional steps, such as amidation followed by dehydration.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring chlorine incorporation at the 5-position.
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Functional Group Compatibility: Preventing side reactions involving the amino and nitrile groups.
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Yield Improvements: The reported yield for analogous compounds is 63–68% , suggesting room for optimization via solvent selection or catalyst tuning.
Chemical Reactivity and Derivatives
Functional Group Transformations
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Amino Group: Can undergo acylation, sulfonation, or diazotization. For example, reaction with acetyl chloride yields N-acetyl derivatives.
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Nitrile Group: Hydrolysis to carboxylic acid () or reduction to amine () .
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Chloro Group: Participates in nucleophilic aromatic substitution (e.g., with hydroxide or amines) .
Key Derivatives
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2-Amino-5-chloro-3-methylbenzamide: Synthesized via aminolysis of the nitrile group .
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Halogenated Analogues: Bromo or iodo derivatives prepared using NBS or NIS .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound is a precursor to chlorantraniliprole, a diamide insecticide targeting ryanodine receptors . Its methylation and amidation yield intermediates critical for constructing the insecticide’s core structure.
Agrochemical Development
Derivatives exhibit bioactivity against lepidopteran pests, driving research into next-generation insecticides with improved efficacy and environmental profiles .
Recent Research and Future Directions
Solubility Studies
While solubility data for this compound are lacking, studies on 2-amino-5-chloro-3-methylbenzoic acid in acetone and methanol show temperature-dependent solubility, modeled effectively by the Apelblat equation . Similar studies for the benzonitrile derivative could optimize recrystallization processes.
Green Synthesis Innovations
Recent patents emphasize solvent reduction and catalyst recycling . For example, using dichlorohydantoin as a chlorinating agent reduces environmental impact compared to chlorine gas .
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